1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one, also known as BCTP, is a small molecule inhibitor of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 2004 by researchers at the University of California, San Francisco, and has since been used in various scientific research applications.
Mecanismo De Acción
1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one acts as a negative allosteric modulator of mGluR1, meaning that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This mechanism of action makes this compound a useful tool for studying the physiological and pathological roles of mGluR1.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing glutamate-induced calcium mobilization and inhibiting glutamate release from presynaptic terminals. It has also been shown to reduce neuronal excitability and synaptic plasticity in the hippocampus, a brain region involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one in lab experiments is its selectivity for mGluR1, which allows researchers to study the specific effects of inhibiting this receptor subtype. However, one limitation is its relatively low yield in the synthesis process, which can make it difficult to obtain in large quantities for experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one. One area of interest is its potential therapeutic use in neurological disorders such as Parkinson's disease and epilepsy. Another area of interest is its role in pain processing and addiction, which could lead to the development of new treatments for these conditions. Additionally, further research is needed to fully understand the physiological and pathological roles of mGluR1 and how this compound can be used to study them.
Métodos De Síntesis
The synthesis of 1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one involves several steps, including the reaction of 4-chlorobenzaldehyde with methyl 3-amino-5-methylthiophene-2-carboxylate to form a key intermediate. This intermediate is then coupled with benzyl isocyanate and cyclized to form the final product. The yield of this compound in this synthesis method is typically around 30%.
Aplicaciones Científicas De Investigación
1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to selectively inhibit mGluR1 activity, which is involved in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. This compound has also been used to study the role of mGluR1 in pain processing and addiction.
Propiedades
IUPAC Name |
1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-14-8-6-13(7-9-14)16-15-10-20-23(17(15)22-18(24)21-16)11-12-4-2-1-3-5-12/h1-10,16H,11H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZAZOVXFPTJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(NC(=O)N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.